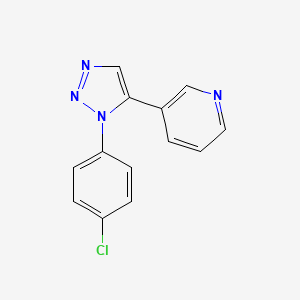
Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)- is a heterocyclic aromatic organic compound It features a pyridine ring substituted with a 1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)- typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction, which involves the reaction of an azide with an alkyne to form the triazole ring. The reaction conditions often include the use of copper(I) catalysts and can be carried out in various solvents such as water, ethanol, or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic, optical, or mechanical properties.
作用機序
The mechanism of action of Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)- involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity or disrupting metal-dependent biological processes. Additionally, the compound can interact with nucleic acids and proteins, affecting their structure and function. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Pyridine, 3-(1-(4-bromophenyl)-1H-1,2,3-triazol-5-yl)
- Pyridine, 3-(1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl)
- Pyridine, 3-(1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl)
Uniqueness
Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)- is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to biological targets and its overall stability.
特性
CAS番号 |
110684-29-2 |
|---|---|
分子式 |
C13H9ClN4 |
分子量 |
256.69 g/mol |
IUPAC名 |
3-[3-(4-chlorophenyl)triazol-4-yl]pyridine |
InChI |
InChI=1S/C13H9ClN4/c14-11-3-5-12(6-4-11)18-13(9-16-17-18)10-2-1-7-15-8-10/h1-9H |
InChIキー |
VWVOOTWFRFMDJT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=CN=NN2C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




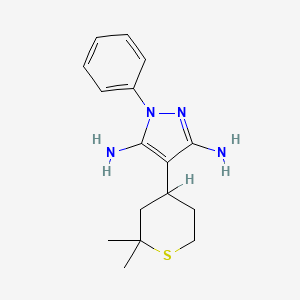

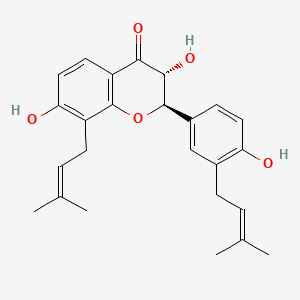
![N,N-dimethyl-2-[1-(2-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12749097.png)
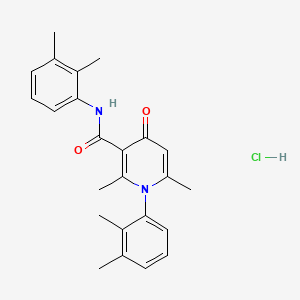
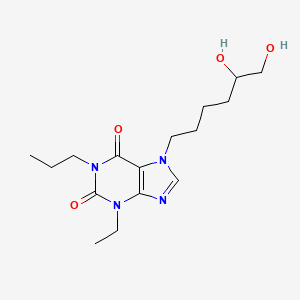
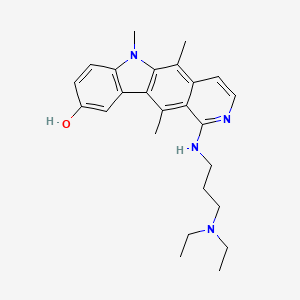
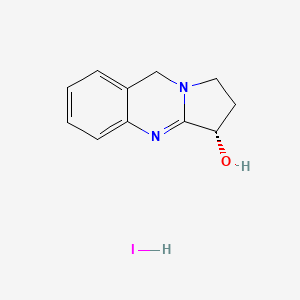
![benzoic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-2-(4-chlorophenyl)-3-pyridin-4-ylprop-2-enoate](/img/structure/B12749130.png)
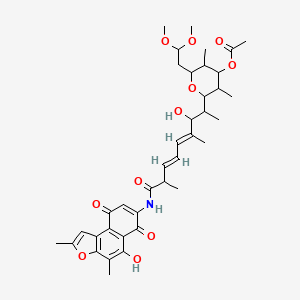
![[(3S,3aR,6S,6aS)-3-[3-(3,5-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12749135.png)

